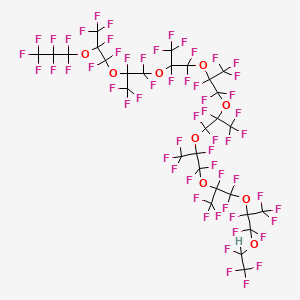
4-Pyrimidinamine, 6-(imino(4-methoxyphenyl)methyl)-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinamine, 6-(imino(4-methoxyphenyl)methyl)-2-methoxy- is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with an imino group linked to a 4-methoxyphenyl group and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 6-(imino(4-methoxyphenyl)methyl)-2-methoxy- typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The introduction of the imino group and the 4-methoxyphenyl group can be achieved through nucleophilic substitution reactions. This involves the reaction of the pyrimidine derivative with an appropriate amine or imine precursor.
Methoxylation: The methoxy group at the 2-position can be introduced through an O-alkylation reaction using a methoxy donor such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinamine, 6-(imino(4-methoxyphenyl)methyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amine precursors, imine precursors, dimethyl sulfate, methyl iodide.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted pyrimidine derivatives.
Scientific Research Applications
4-Pyrimidinamine, 6-(imino(4-methoxyphenyl)methyl)-2-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Pyrimidinamine, 6-(imino(4-methoxyphenyl)methyl)-2-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-N-[(4-methoxyphenyl)methyl]-4-pyrimidinamine: This compound has similar structural features but with chlorine atoms at the 2 and 6 positions.
N-(4-Methoxyphenyl)-6-methyl-4-pyrimidinamine: This compound has a methyl group at the 6 position instead of the imino group.
Uniqueness
4-Pyrimidinamine, 6-(imino(4-methoxyphenyl)methyl)-2-methoxy- is unique due to the presence of the imino group linked to the 4-methoxyphenyl group and the methoxy group at the 2-position
Properties
CAS No. |
143467-66-7 |
|---|---|
Molecular Formula |
C13H14N4O2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
2-methoxy-6-(4-methoxybenzenecarboximidoyl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H14N4O2/c1-18-9-5-3-8(4-6-9)12(15)10-7-11(14)17-13(16-10)19-2/h3-7,15H,1-2H3,(H2,14,16,17) |
InChI Key |
JAMDPCAPVLBZMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=N)C2=CC(=NC(=N2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


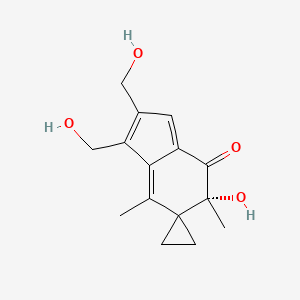
![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1-oxo-2,3-dihydrocyclopenta[b]indol-3-yl]acetic acid](/img/structure/B12783984.png)
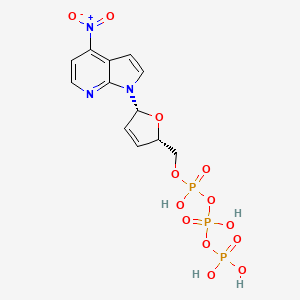

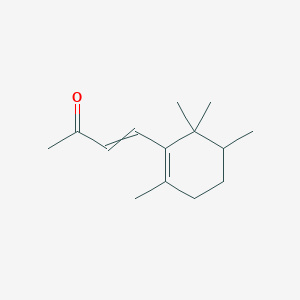
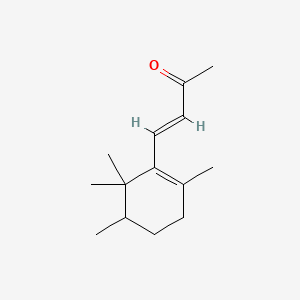

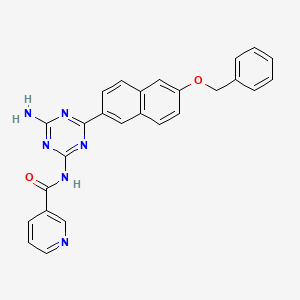
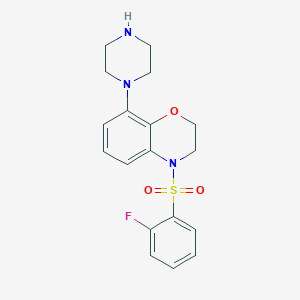
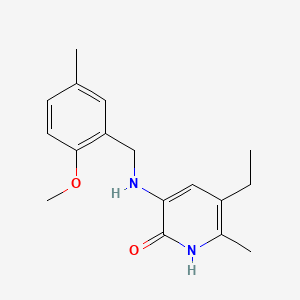
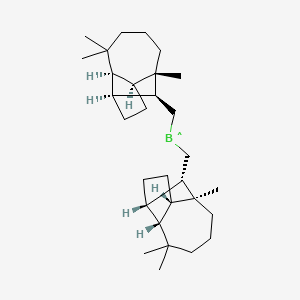
![N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N-phenylpropanamide](/img/structure/B12784044.png)
